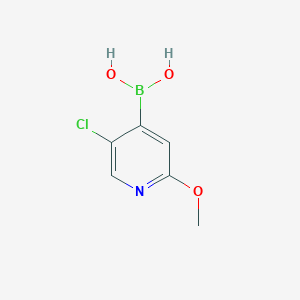

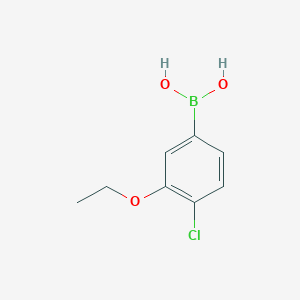

(5-Chloro-2-methoxypyridin-4-YL)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

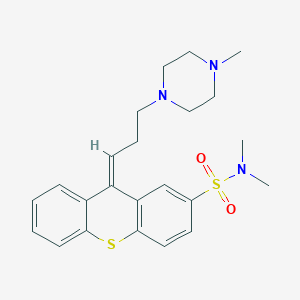

(5-Chloro-2-methoxypyridin-4-YL)boronic acid is a halogenated pyridinylboronic acid derivative. These types of compounds are of significant interest due to their utility in various chemical reactions, particularly in the formation of complex molecules through palladium-catalyzed coupling reactions. They are also valuable for the synthesis of diverse pyridine libraries, which are important in pharmaceutical research and development .

Synthesis Analysis

The synthesis of halopyridinylboronic acids, including (5-Chloro-2-methoxypyridin-4-YL)boronic acid, typically involves regioselective halogen-metal exchange or ortho-lithiation reactions. These methods allow for the preparation of boronic acids and esters starting from appropriately substituted halopyridines. The use of n-butyllithium or lithium diisopropylamide followed by quenching with triisopropylborate is a common approach to achieve the desired regioisomeric products .

Molecular Structure Analysis

While the specific molecular structure analysis of (5-Chloro-2-methoxypyridin-4-YL)boronic acid is not detailed in the provided papers, similar compounds have been characterized using techniques such as HPLC, FTIR, and NMR spectroscopy. These methods are essential for confirming the purity and structural integrity of the synthesized compounds .

Chemical Reactions Analysis

Compounds like (5-Chloro-2-methoxypyridin-4-YL)boronic acid are known to participate in Pd-catalyzed coupling reactions with a range of aryl halides. This allows for the construction of new pyridine derivatives, which can be further functionalized to produce a wide array of chemical entities. The presence of the boronic acid group is crucial for these cross-coupling reactions, as it acts as a handle for the formation of carbon-carbon bonds .

Physical and Chemical Properties Analysis

The physical and chemical properties of (5-Chloro-2-methoxypyridin-4-YL)boronic acid would include its solubility, melting point, and stability under various conditions. These properties are influenced by the presence of the electron-withdrawing chloro group and the electron-donating methoxy group on the pyridine ring. The boronic acid group also imparts unique reactivity, enabling the compound to form reversible covalent complexes with diols and carbohydrates, which is of particular interest in the field of molecular recognition .

Applications De Recherche Scientifique

Drug Discovery and Development

Boronic acids, including derivatives like (5-Chloro-2-methoxypyridin-4-yl)boronic acid, have become increasingly important in the pharmaceutical industry. Their unique reactivity and ability to form reversible covalent bonds with diols and other functional groups make them valuable for the development of therapeutic agents. For instance, boronic acid-based drugs have been approved for treating various diseases, including cancer and infectious diseases. The incorporation of boronic acids into drug molecules can enhance their potency, selectivity, and pharmacokinetic profiles (Plescia & Moitessier, 2020).

Sensing Technologies

Boronic acids are pivotal in the development of chemical sensors due to their ability to form reversible complexes with sugars and other polyols. This property is exploited in the design of sensors for glucose and other biologically important molecules, leading to applications in diabetes management and other areas of healthcare. Boronic acid-based sensors can offer high specificity and sensitivity, making them suitable for detecting a wide range of analytes in complex biological matrices (Bian et al., 2019).

Materials Science

In materials science, boronic acids are used to modify the surface properties of materials and to construct novel polymers and composite materials. They can be utilized to create dynamic covalent bonds, leading to materials with self-healing properties, responsiveness to stimuli, and applications in drug delivery systems. The versatility of boronic acids in forming stable and reversible bonds with various partners enables the design of materials with tailored functionalities for specific applications (Wang et al., 2014).

Safety And Hazards

Propriétés

IUPAC Name |

(5-chloro-2-methoxypyridin-4-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BClNO3/c1-12-6-2-4(7(10)11)5(8)3-9-6/h2-3,10-11H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONFAPGPPGOLJST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1Cl)OC)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00452540 |

Source

|

| Record name | (5-Chloro-2-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Chloro-2-methoxypyridin-4-YL)boronic acid | |

CAS RN |

475275-69-5 |

Source

|

| Record name | (5-Chloro-2-methoxypyridin-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00452540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)

![1H-Indene-4-carboxaldehyde, 2,3,3a,4,5,7a-hexahydro-, [3aS-(3aalpha,4alpha,7abeta)]-(9CI)](/img/structure/B151734.png)

![1,3-Dihydroxy-2-methoxy-11H-benzofuro[2,3-b][1]benzopyran-11-one](/img/structure/B151738.png)